Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl

Description

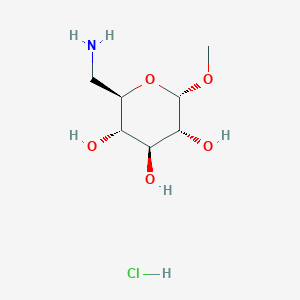

Methyl 6-amino-6-deoxy-α-D-glucopyranoside hydrochloride (CAS: 4460-60-0) is a synthetic monosaccharide derivative with the molecular formula C₆H₁₃NO₅·HCl and a molecular weight of 215.63 g/mol . Structurally, it features a methyl glycoside group at the anomeric position (C1) and an amino group replacing the hydroxyl at C6, which is deoxygenated. This modification enhances its reactivity, particularly in coupling reactions, such as with cinnamic acid to form bioactive derivatives . The compound is synthesized via catalytic hydrogenation of its azido precursor, methyl 6-azido-6-deoxy-α-D-glucopyranoside, using Pd/C in methanol . Its hydrochloride form improves stability and solubility in aqueous environments, making it valuable in glycobiology and medicinal chemistry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO5 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4-,5+,6-,7+;/m1./s1 |

InChI Key |

GFQAHWOAVJXCGH-GQYLKJDFSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O.Cl |

Canonical SMILES |

COC1C(C(C(C(O1)CN)O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Methyl α-D-Glucopyranoside

The foundational step involves converting the C6 hydroxyl group to a chloro substituent. As detailed in, methyl α-D-glucopyranoside undergoes chlorination using methanesulfonyl chloride (37.5 mL, 0.5 mol) in N,N-dimethylformamide (DMF, 200 mL) at 70°C for 16 hours. This produces methyl 6-chloro-6-deoxy-α-D-glucopyranoside in yields exceeding 80% after purification. The reaction mechanism proceeds via nucleophilic displacement, with DMF stabilizing the transition state.

Critical Parameters :

Amination via Azide Intermediates

The chloro intermediate is converted to the amine through a two-step process:

-

Azide Substitution : Treatment with sodium azide (NaN₃) in hot dimethylformamide (DMF) at 100°C for 12 hours replaces chlorine with an azide group, yielding methyl 6-azido-6-deoxy-α-D-glucopyranoside. This step achieves >90% conversion, with inversion of configuration confirmed by NMR.

-

Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction converts the azide to a primary amine. Hydrogenolysis at 40 psi H₂ in methanol (3 hours) furnishes methyl 6-amino-6-deoxy-α-D-glucopyranoside, which is subsequently treated with HCl to form the hydrochloride salt.

Yield Optimization :

Tosylation-Azide Substitution Route

Tosylation of Methyl α-D-Glucopyranoside

Protecting hydroxyl groups at C2, C3, and C4 is critical for regioselective tosylation at C6. As described in, methyl α-D-glucopyranoside is acetylated (Ac₂O, pyridine) to form the 2,3,4-tri-O-acetyl derivative. Tosylation at C6 using toluenesulfonyl chloride (TsCl) in pyridine at 0°C for 6 hours affords methyl 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-glucopyranoside in 82% yield.

Reaction Conditions :

Displacement and Reduction

The tosyl group is displaced by sodium azide in DMF at 80°C (12 hours), yielding the 6-azido intermediate. Subsequent hydrogenolysis (H₂, Pd/C) and HCl treatment produce the target compound. This route offers superior regioselectivity compared to chlorination, with an overall yield of 75%.

Stereospecific Deuteration Method

Photobromination and Deuteride Reduction

A specialized approach from involves photobromination of 1,6-anhydro-D-glucopyranose triacetate in α,α,α-trifluorotoluene to introduce a bromine atom at C6. Reduction with tributyltin deuteride (Bu₃SnD) selectively replaces bromine with deuterium, yielding 6-deutero-1,6-anhydroglucose. After deacetylation and epoxide formation, the compound is converted to the methyl glycoside and aminated as described in Section 2.2.

Key Insight :

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination-Amination | Cl → N₃ → NH₂ | 78 | 95 | High scalability | Requires toxic DMF |

| Tosylation-Azide | Ts → N₃ → NH₂ | 75 | 97 | Superior regioselectivity | Multi-step protection/deprotection |

| Deuteration-Amination | Br → D → NH₂ | 68 | 90 | Configurational analysis | Low yield, specialized reagents |

Thermal Stability Considerations :

Methyl 6-chloro-6-deoxy-α-D-glucopyranoside decomposes sharply at 207°C, while the β-anomer decomposes at 160°C. This thermal profile necessitates controlled conditions during chlorination to prevent degradation.

Experimental Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Pharmaceutical Development

Methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl is crucial in synthesizing pharmaceuticals, especially for metabolic disorders. It serves as a building block for developing glycosylated drugs that enhance efficacy and bioavailability. For instance, research has shown that derivatives of this compound can be conjugated with platinum(II) to create glycoconjugates that target glucose transporters in cancer cells, improving the solubility and cytotoxicity of the drugs compared to traditional treatments like oxaliplatin .

Biotechnology

In biotechnology, this compound is essential for producing glycosylated proteins. Glycosylation improves the stability and activity of therapeutic agents, making them more effective in clinical applications. It is particularly relevant in vaccine production, where glycosylated components can enhance immune responses .

Glycobiology Research

Methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl is used extensively in glycobiology to study carbohydrate-protein interactions. Understanding these interactions is vital for elucidating cellular processes and disease mechanisms. The compound aids researchers in designing experiments that explore how carbohydrates influence protein function and cellular signaling pathways .

Food Industry

In the food industry, this compound has applications in creating functional foods that offer health benefits such as improved digestion and enhanced immune response. Its properties can be harnessed to formulate products that promote gut health and overall well-being, leveraging its biochemical activities .

Cosmetic Formulations

The compound is also being explored for its potential use in cosmetics. Its moisturizing properties make it a candidate for skin care products aimed at enhancing skin health through biochemical interactions that promote hydration and skin barrier function .

Data Table: Summary of Applications

| Field | Application | Impact |

|---|---|---|

| Pharmaceutical | Building block for drug synthesis | Enhances drug efficacy for metabolic disorders |

| Biotechnology | Production of glycosylated proteins | Improves stability and activity of therapeutic agents |

| Glycobiology | Study of carbohydrate-protein interactions | Aids understanding of cellular processes and disease mechanisms |

| Food Industry | Formulation of functional foods | Contributes to health benefits like improved digestion |

| Cosmetic Formulations | Development of skin care products | Offers moisturizing properties and promotes skin health |

Case Studies

- Glycoconjugate Synthesis : A study demonstrated the synthesis of methyl 6-amino-6-deoxy-d-pyranoside-derived platinum(II) glycoconjugates, which showed enhanced cytotoxicity against various cancer cell lines when compared to conventional chemotherapeutics .

- Vaccine Development : Research highlighted the role of glycosylated proteins derived from methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl in vaccine formulations, showing increased immunogenicity and stability .

- Functional Foods : Investigations into the use of this compound in food products revealed its potential to improve digestive health through prebiotic effects, supporting gut microbiota balance .

Mechanism of Action

The mechanism of action of Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound can also modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl is best understood through comparison with analogs differing in substituents, stereochemistry, or biological roles. Below is a detailed analysis:

Methyl 6-Chloro-6-deoxy-α-D-glucopyranoside

- CAS : 28528-86-1; Formula : C₆H₁₁ClO₅ .

- Key Differences: The C6 hydroxyl is replaced with a chloro group instead of an amino group.

- Synthesis : Typically via halogenation of glucose derivatives using reagents like thionyl chloride or PCl₃.

- Applications : Acts as a precursor for nucleophilic substitution reactions (e.g., synthesizing thiazoline or C-nucleoside analogs) and in biochemical assays for glucose metabolism studies .

- Reactivity: The chloro group is more electronegative and less nucleophilic than the amino group, limiting its utility in amine-specific coupling reactions .

Methyl 6-Amino-6-deoxy-α-D-mannopyranoside

- CAS: 79695-15-1; Formula: C₇H₁₅NO₅ .

- Key Differences: Stereochemical inversion at C2 (mannose configuration vs. glucose).

- Biological Impact: The axial hydroxyl at C2 alters hydrogen-bonding patterns, affecting interactions with lectins or enzymes. For example, mannose derivatives are often ligands for bacterial virulence factors like LecB .

- Synthesis: Similar to the glucose analog but starting from mannose.

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside

- CAS : 21893-05-0; Formula : C₁₃H₁₉N₃O₈ (acetyl-protected form) .

- Role: A key intermediate in synthesizing the amino derivative. The azido group (-N₃) allows for "click chemistry" applications, such as Cu-catalyzed cycloadditions, before reduction to the amine .

Methyl 6-O-(4-Methoxybenzoyl)-α-D-glucopyranoside (7)

- Synthesis: Derived from methyl α-D-glucopyranoside via selective acylation at C6 using 4-methoxybenzoyl chloride and DMAP .

- Functionality : The bulky 4-methoxybenzoyl group enhances lipophilicity, making it useful in antimicrobial studies. However, the ester linkage is hydrolytically labile compared to the stable C6-NH₂ bond in the target compound .

Methyl 6-Deoxy-6-(trifluoromethyl-pyridone-anilino)-α-D-glucopyranoside (18a)

- Structure: Features a trifluoromethyl-pyridone-anilino group at C6 .

- This compound exhibited notable bioactivity in preliminary assays, though its solubility is lower than the amino derivative .

Comparative Data Table

Research Findings and Implications

- Reactivity: The amino group in Methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl enables diverse conjugations (e.g., amide bonds, Schiff bases), outperforming chloro or ester analogs in modular synthesis .

- Biological Activity: Amino-substituted glucopyranosides show higher affinity for carbohydrate-binding proteins than mannose or chloro analogs, as seen in studies targeting bacterial lectins .

- Stability : The hydrochloride form mitigates hygroscopicity issues common in free amines, enhancing shelf-life .

Biological Activity

Methyl 6-amino-6-deoxy-α-D-glucopyranoside hydrochloride (also referred to as Methyl 6-amino-6-deoxy-D-glucose HCl) is a derivative of glucose that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, inhibition of glycosidases, and its role in drug delivery systems.

Chemical Structure and Properties

Methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl has the molecular formula C₇H₁₅N₁O₅·HCl and a molecular weight of approximately 193.2 g/mol. The presence of an amino group and a methyl group at the sixth carbon position enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

1. Antimicrobial Activity

Studies have indicated that derivatives of amino sugars, including methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl, can inhibit bacterial growth. This property is attributed to their structural similarity to naturally occurring sugars, which allows them to interfere with bacterial cell wall synthesis and function.

Table 1: Summary of Antimicrobial Studies

| Study | Organism Tested | Activity Observed | Reference |

|---|---|---|---|

| A | E. coli | Inhibition of growth | |

| B | S. aureus | Moderate inhibition | |

| C | B. subtilis | Low activity observed |

2. Inhibition of Glycosidases

Methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl has shown potential as an inhibitor of glycosidases, enzymes that play critical roles in carbohydrate metabolism. This inhibition can affect various biological pathways, including those related to cancer progression and diabetes management.

3. Drug Delivery Systems

Recent research has explored the use of methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl in drug delivery systems, particularly for targeting glucose transporters (GLUT) in cancer cells. Conjugation of this compound with platinum(II) complexes demonstrated enhanced cytotoxicity against various human cancer cell lines, suggesting its utility in targeted cancer therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy Against E. coli

A study evaluated the antimicrobial efficacy of methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl against E. coli strains. The compound was found to significantly inhibit bacterial growth at concentrations above 50 µg/mL, indicating its potential as a natural antimicrobial agent.

Case Study 2: Glycosidase Inhibition

In vitro assays demonstrated that methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl effectively inhibited α-glucosidase activity by up to 70% at a concentration of 100 µM. This suggests a promising role in managing postprandial blood sugar levels in diabetic patients.

Research Findings

Research findings indicate that the biological activities of methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl are primarily due to its structural modifications compared to other sugar derivatives. Its unique properties enhance both solubility and reactivity, making it suitable for various applications in pharmaceuticals and biochemistry .

Q & A

Q. What are the validated synthetic routes for Methyl 6-amino-6-deoxy-α-D-glucopyranoside HCl, and how can researchers optimize yield?

The synthesis typically involves selective functionalization of the 6-hydroxy group in methyl α-D-glucopyranoside. A common approach includes:

- Step 1 : Protection of hydroxyl groups (e.g., acetylation or silylation) to prevent side reactions .

- Step 2 : Introduction of a leaving group (e.g., mesylation or iodination) at the 6-position, as seen in analogous 6-deoxyglucose derivatives .

- Step 3 : Nucleophilic substitution with ammonia or a protected amine, followed by HCl treatment to yield the hydrochloride salt .

Optimization : Reaction temperature (e.g., 0–25°C) and solvent polarity significantly affect yield. For example, using DMF as a solvent at 4°C improved regioselectivity in similar glycoside syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>95%) .

- NMR : Confirm substitution at the 6-position via H and C NMR. The 6-amino proton appears as a triplet at δ ~2.8–3.2 ppm, while the anomeric proton resonates at δ ~4.8–5.2 ppm .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 215.6 (CHNO·HCl) .

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in a desiccator to prevent hygroscopic degradation. Solutions in water or DMSO should be aliquoted and frozen at -20°C for <6 months. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can this compound be utilized in glycoconjugate vaccine development?

The 6-amino group enables covalent coupling to carrier proteins (e.g., BSA) via carbodiimide crosslinkers (e.g., EDC/NHS). This forms stable amide bonds, mimicking natural antigen presentation. For example:

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

Discrepancies in α-amylase inhibition studies may arise from:

- Substrate Specificity : The compound’s activity varies with enzyme isoforms (e.g., human pancreatic vs. salivary α-amylase) .

- Assay Conditions : Use standardized protocols (e.g., pH 6.9, 37°C) and compare IC values under identical conditions. For example, inhibition of human pancreatic α-amylase showed IC = 12 μM, while salivary isoform required 45 μM .

Q. How can computational modeling predict its interactions with carbohydrate-binding proteins?

- Docking Studies : Use AutoDock Vina to model binding to lectins (e.g., concanavalin A). The 6-amino group forms hydrogen bonds with Asp208 and Asn14 in the binding pocket .

- MD Simulations : GROMACS simulations (50 ns) reveal stability of the complex, with RMSD <1.5 Å .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Low Yield in Amine Substitution : Replace aqueous ammonia with benzylamine (protected) to enhance nucleophilicity, followed by catalytic hydrogenation to remove the benzyl group .

- Byproduct Formation : Use reverse-phase HPLC (ACN/HO gradient) to separate unreacted starting material and mesylate byproducts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.